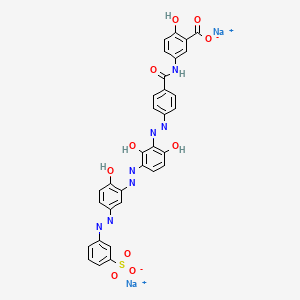
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate is a complex organic compound known for its vibrant color properties. . This compound is characterized by its azo groups, which are responsible for its color properties.
Preparation Methods
The synthesis of Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium nitrite for diazotization, and various acids or bases to control the pH of the reaction environment. Major products formed from these reactions include different azo compounds and their derivatives.
Scientific Research Applications
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as an indicator in titrations.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mechanism of Action
The mechanism of action of Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds and other interactions with proteins and nucleic acids, leading to changes in their structure and function. This interaction is crucial for its use as a dye and in biological applications .
Comparison with Similar Compounds
Disodium 5-((4-((2,6-dihydroxy-3-((2-hydroxy-5-((3-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzoyl)amino)salicylate can be compared with other azo dyes such as Disodium 4,5-dihydroxy-1,3-benzenedisulfonate and Disodium 2,5-dihydroxy-1,4-benzoquinone . These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of azo groups and sulfonate groups in this compound gives it distinct properties, making it particularly useful in dyeing and staining applications.
Properties
CAS No. |
69121-14-8 |
|---|---|
Molecular Formula |
C32H21N7Na2O10S |
Molecular Weight |
741.6 g/mol |
IUPAC Name |
disodium;5-[[4-[[2,6-dihydroxy-3-[[2-hydroxy-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzoyl]amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C32H23N7O10S.2Na/c40-26-11-8-19(15-23(26)32(45)46)33-31(44)17-4-6-18(7-5-17)34-39-29-28(42)13-10-24(30(29)43)37-38-25-16-21(9-12-27(25)41)36-35-20-2-1-3-22(14-20)50(47,48)49;;/h1-16,40-43H,(H,33,44)(H,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI Key |
ABTPGIOEJSPPAW-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)O)N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[Chloro(dimethyl)silyl]ethyl}(diphenyl)phosphane](/img/structure/B14467187.png)
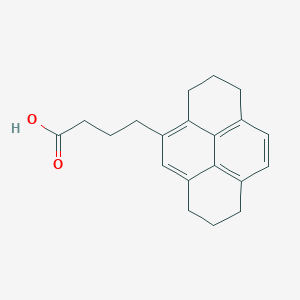


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
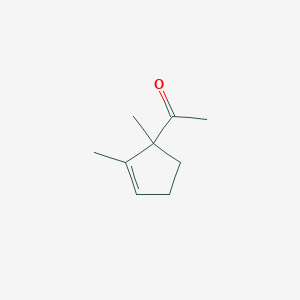
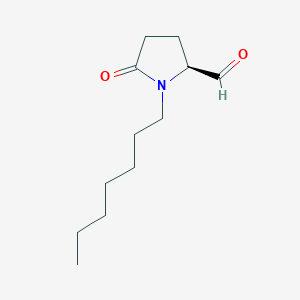
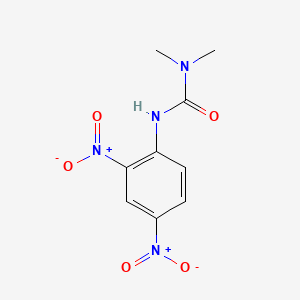

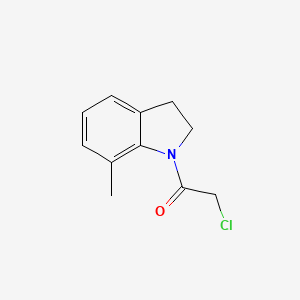
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
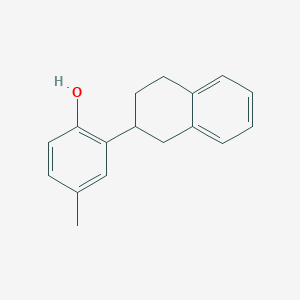
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
